molecular formula C20H20N2O B188293 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine CAS No. 6076-61-5

2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine

Cat. No. B188293
CAS RN: 6076-61-5
M. Wt: 304.4 g/mol
InChI Key: MMRRPWNQAXAJLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine, also known as PDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. PDP belongs to the class of perimidines, which have shown promising results in treating various diseases.

Mechanism Of Action

The mechanism of action of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is not fully understood. However, studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine inhibits the activity of certain enzymes such as tyrosine kinase and topoisomerase. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine also induces apoptosis, which is the programmed cell death of cancer cells.

Biochemical And Physiological Effects

2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have various biochemical and physiological effects. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has antioxidant activity by reducing oxidative stress in cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been shown to have anti-angiogenic activity by inhibiting the formation of new blood vessels.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine in lab experiments is that it is relatively easy to synthesize compared to other perimidine derivatives. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is also stable under normal laboratory conditions. However, one limitation of using 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine research. One direction is to study the structure-activity relationship of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine and its derivatives to optimize its anti-tumor and neuroprotective activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine to determine its efficacy and safety in vivo. Furthermore, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine could be used as a starting point for the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Conclusion
In conclusion, 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has shown promising results in treating various diseases. Its synthesis method is relatively easy, and it has been shown to have anti-tumor and neuroprotective activity. However, its mechanism of action is not fully understood, and further research is needed to optimize its activity and determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine involves a multi-step process that starts with the reaction of 4-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding enolate. The enolate is then reacted with an isocyanate to form the perimidine ring. The final step involves the reduction of the nitro group to an amine using hydrogen gas and a palladium catalyst.

Scientific Research Applications

2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has anti-tumor activity by inhibiting the growth of cancer cells. 2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

CAS RN

6076-61-5

Product Name

2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-(4-propoxyphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H20N2O/c1-2-13-23-16-11-9-15(10-12-16)20-21-17-7-3-5-14-6-4-8-18(22-20)19(14)17/h3-12,20-22H,2,13H2,1H3

InChI Key

MMRRPWNQAXAJLW-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

CCCOC1=CC=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2

solubility

3.8 [ug/mL]

Origin of Product

United States

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